

5-Iodoindole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: 5-Iodoindole

Cat. No.: B102021

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An in-depth examination of the commercial availability, synthesis, and biological applications of **5-Iodoindole**, a versatile building block in medicinal chemistry.

This technical guide provides a detailed overview of **5-Iodoindole**, a halogenated derivative of indole that serves as a crucial intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the commercial landscape, synthesis methodologies, and key applications of this compound. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key synthetic and analytical procedures. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz to facilitate a deeper understanding of the underlying mechanisms.

Commercial Availability and Suppliers

5-Iodoindole is readily available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. The purity of commercially available **5-Iodoindole** typically ranges from 97% to over 99%. Researchers should consult the suppliers' certificates of analysis for lot-specific purity and impurity profiles.

Table 1: Commercial Suppliers of **5-Iodoindole**

Supplier	Purity	CAS Number
Sigma-Aldrich	≥97% [1]	16066-91-4 [1]
Thermo Scientific Chemicals	≥96.0% (GC) [2]	16066-91-4 [2]
ChemicalBook	99% [3]	16066-91-4 [3]
BLD Pharm	Information not available	16066-91-4 [4]
Guidechem	98% [5]	16066-91-4 [5]

Physicochemical Properties

A summary of the key physicochemical properties of **5-Iodoindole** is provided below. These properties are essential for its handling, storage, and application in various experimental setups.

Table 2: Physicochemical Properties of **5-Iodoindole**

Property	Value	Reference
Molecular Formula	C ₈ H ₆ IN	[2]
Molecular Weight	243.04 g/mol	
CAS Number	16066-91-4	[2]
Melting Point	94.0-102.0 °C [2]	[2]
Appearance	White to pink or pale cream to cream to pale brown crystals or powder	[2]
IUPAC Name	5-iodo-1H-indole	[2]
InChI Key	TVQLYTUWUQMGMP-UHFFFAOYSA-N	[2]
SMILES	<chem>Ic1ccc2[nH]ccc2c1</chem>	

Synthesis of 5-Iodoindole: Experimental Protocols

The synthesis of **5-Iodoindole** can be achieved through several routes. Below are detailed protocols for two common methods: the Sandmeyer reaction starting from 5-aminoindole and the direct iodination of indole using N-iodosuccinimide (NIS).

Protocol 1: Synthesis of 5-Iodoindole via Sandmeyer Reaction

This protocol is adapted from the well-established Sandmeyer reaction, a versatile method for the synthesis of aryl halides from aryl diazonium salts.^[6]

Materials:

- 5-Aminoindole
- Concentrated Hydrochloric Acid (HCl)
- Deionized Water
- Sodium Nitrite (NaNO_2)
- Potassium Iodide (KI)
- Dichloromethane (CH_2Cl_2)
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Silica Gel for column chromatography
- Hexane
- Ethyl Acetate

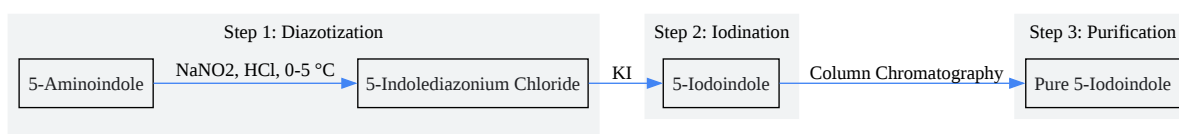
Equipment:

- Three-neck round-bottom flask
- Magnetic stir bar and stirrer/hotplate
- Thermometer
- Dropping funnel
- Ice-salt bath
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

Procedure:

- Diazotization of 5-Aminoindole:
 - In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 5-aminoindole (1.0 eq) in a mixture of concentrated hydrochloric acid and deionized water.
 - Cool the solution to 0-5 °C using an ice-salt bath.
 - In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in deionized water.
 - Add the sodium nitrite solution dropwise to the stirred 5-aminoindole solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
 - After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.
- Iodination:
 - In a separate beaker, prepare a solution of potassium iodide (1.1 eq) in deionized water.

- Add the potassium iodide solution dropwise to the cold diazonium salt solution over 30 minutes, while maintaining the temperature at 0-5 °C.
- Observe for the evolution of nitrogen gas.
- After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
- Work-up and Purification:
 - Transfer the reaction mixture to a separatory funnel.
 - Extract the product with dichloromethane (3 x volume of the aqueous layer).
 - Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
 - Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure **5-Iodoindole**.



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Synthetic workflow for **5-Iodoindole** via Sandmeyer reaction.

Protocol 2: Direct Iodination of Indole using N-Iodosuccinimide (NIS)

This method provides a more direct route to **5-Iodoindole** from the parent indole.

Materials:

- Indole
- N-Iodosuccinimide (NIS)
- Dichloromethane (CH_2Cl_2)
- Boron Trifluoride Etherate ($\text{BF}_3 \cdot \text{OEt}_2$)
- Saturated Sodium Thiosulfate Solution ($\text{Na}_2\text{S}_2\text{O}_3$)
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Silica Gel for column chromatography
- Hexane
- Ethyl Acetate

Equipment:

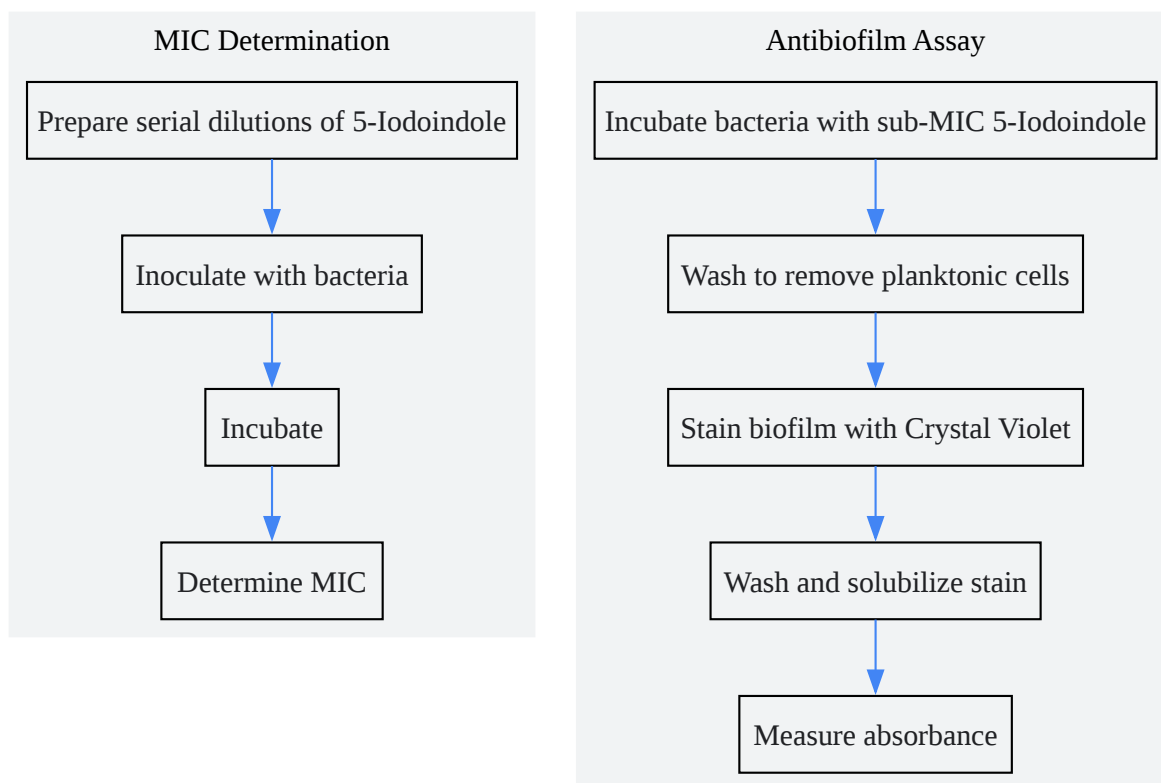
- Round-bottom flask
- Magnetic stir bar and stirrer
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

Procedure:

- Reaction Setup:

- In a round-bottom flask, dissolve indole (1.0 eq) in dichloromethane.
- Add N-iodosuccinimide (1.0 eq) to the solution and stir at room temperature.
- Carefully add boron trifluoride etherate (2.0 eq) to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - Once the reaction is complete, quench the reaction by adding a saturated sodium thiosulfate solution to remove any unreacted iodine.
 - Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and then brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain pure **5-Iodoindole**.





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